molecular formula C19H20ClNO2 B1202424 奥达哌姆 CAS No. 131796-63-9

奥达哌姆

货号: B1202424
CAS 编号: 131796-63-9
分子量: 329.8 g/mol
InChI 键: SKMVRXPBCSTNKE-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Odapipam, also known as Odapipam, is a useful research compound. Its molecular formula is C19H20ClNO2 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Odapipam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Odapipam including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 奥达哌姆的代谢已使用苯巴比妥诱导的大鼠肝微粒体进行了研究。在奥达哌姆孵育期间鉴定了五种不同的代谢物,表明形成了各种羟基化和脱氢衍生物 (Andersen & Hansen, 1997).

  2. 从包括人类在内的不同物种的肝微粒体部分检查了奥达哌姆的 O-葡萄糖醛酸化作用。这项研究强调了奥达哌姆代谢的显着物种依赖性差异,人类对奥达哌姆和另一种化合物贝鲁哌姆的动力学参数与动物相似 (Hansen & Stentoft, 1995).

作用机制

Target of Action

Odapipam primarily targets the Dopamine D1 receptor (D1R) . The Dopamine D1 receptor is a G protein-coupled receptor that plays an essential role in the central nervous system. It is involved in various functions such as motor control, cognition, and reward.

Mode of Action

Odapipam acts as an antagonist at the Dopamine D1 receptor . As an antagonist, it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the receptor’s function . This interaction with the D1 receptor can lead to changes in neuronal signaling and neurotransmission.

Action Environment

Environmental factors can significantly influence a drug’s action, efficacy, and stability. Factors such as temperature, humidity, and light can affect a drug’s stability, while factors like diet, age, and overall health status of the individual can influence how a drug is absorbed, distributed, metabolized, and excreted. Furthermore, genetic factors can also play a role in an individual’s response to a drug .

生化分析

Biochemical Properties

Odapipam plays a significant role in biochemical reactions by selectively binding to dopamine D1 receptors. This interaction inhibits the receptor’s activity, which can modulate various physiological processes. Odapipam interacts with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways. For instance, it binds to the dopamine D1 receptor with high affinity, preventing dopamine from activating the receptor. This inhibition can affect downstream signaling pathways that are crucial for regulating mood, cognition, and motor functions .

Cellular Effects

Odapipam influences various types of cells and cellular processes. In neuronal cells, it modulates cell signaling pathways by inhibiting dopamine D1 receptor activity. This inhibition can lead to changes in gene expression and cellular metabolism. For example, Odapipam can reduce the activity of adenylate cyclase, an enzyme involved in the production of cyclic AMP (cAMP), a secondary messenger that plays a critical role in cell signaling. By reducing cAMP levels, Odapipam can alter the function of various proteins and enzymes involved in cellular processes .

Molecular Mechanism

The molecular mechanism of Odapipam involves its binding to the dopamine D1 receptor, a G protein-coupled receptor (GPCR). By binding to this receptor, Odapipam prevents dopamine from activating the receptor, thereby inhibiting the downstream signaling cascade. This inhibition can affect various cellular processes, including enzyme activity, gene expression, and protein synthesis. Additionally, Odapipam can modulate the activity of other signaling molecules, such as protein kinases and phosphatases, which play crucial roles in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Odapipam can change over time. Studies have shown that Odapipam is relatively stable and does not degrade quickly. Long-term exposure to Odapipam can lead to changes in cellular function. For example, prolonged inhibition of dopamine D1 receptors can result in compensatory mechanisms, such as upregulation of other dopamine receptors or changes in gene expression. These long-term effects can influence the overall efficacy and safety of Odapipam in therapeutic applications .

Dosage Effects in Animal Models

The effects of Odapipam vary with different dosages in animal models. At low doses, Odapipam can effectively inhibit dopamine D1 receptor activity without causing significant adverse effects. At higher doses, Odapipam can lead to toxic effects, such as neurotoxicity and behavioral changes. Studies have shown that there is a threshold dose beyond which the adverse effects of Odapipam become more pronounced. Therefore, it is crucial to determine the optimal dosage for therapeutic applications to minimize potential risks .

Metabolic Pathways

Odapipam is involved in various metabolic pathways, including its metabolism by liver enzymes. The primary metabolic pathway of Odapipam involves its conversion to several metabolites, such as N-desmethyl-Odapipam and 1-hydroxy-Odapipam. These metabolites can have different biological activities and can influence the overall pharmacokinetics and pharmacodynamics of Odapipam. Additionally, Odapipam can interact with cofactors and other enzymes involved in its metabolism, affecting its bioavailability and efficacy .

Transport and Distribution

Odapipam is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on dopamine D1 receptors. Odapipam can also interact with transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of Odapipam in specific tissues, affecting its overall therapeutic efficacy .

Subcellular Localization

The subcellular localization of Odapipam is primarily in the plasma membrane, where it binds to dopamine D1 receptors. Odapipam can also be found in other cellular compartments, such as the cytoplasm and nucleus. The localization of Odapipam can affect its activity and function, as it can interact with different biomolecules in various cellular compartments. Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of Odapipam within cells .

属性

IUPAC Name

(5S)-8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMVRXPBCSTNKE-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157210
Record name Odapipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131796-63-9
Record name Odapipam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131796639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odapipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ODAPIPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847PQF7ZN6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary metabolites of Odapipam identified in preclinical studies, and what analytical techniques were employed for their detection?

A: Research using phenobarbital-induced rat liver microsomes has illuminated Odapipam's metabolism. Five primary metabolites were observed: N-desmethyl-Odapipam, 1-hydroxy-Odapipam, two isomers of 3'-hydroxy-Odapipam, and a metabolite exhibiting dehydrogenation in the dihydrobenzofuran moiety []. The identification and characterization of these metabolites were achieved through a sophisticated combination of normal-phase high-performance liquid chromatography (HPLC) and particle-beam mass spectrometry []. This analytical approach proved particularly effective due to the enhanced selectivity offered by normal-phase HPLC using silica-based stationary phases and the compatibility of non-aqueous solvents with particle-beam mass spectrometry, leading to consistent and reliable results [].

Q2: How does Odapipam's glucuronidation vary across species, and what factors influence this process?

A: Studies exploring Odapipam's O-glucuronidation across different species, including mice, rats, rabbits, dogs, pigs, and humans, revealed significant interspecies variability in the activity of UDP-glucuronosyltransferases (UGTs) responsible for this metabolic pathway []. Notably, mice exhibited the highest glucuronidation rates, followed by dogs, pigs, rabbits, humans, and lastly, rats []. Interestingly, Odapipam generally displayed higher Vmax and Km values compared to Berupipam, another dopamine D1 receptor antagonist, except in rabbits where the reverse was observed []. This suggests that different UGT isoforms might be involved in the glucuronidation of these compounds in rabbits compared to other species. Furthermore, the research highlighted the impact of detergents on UGT activity. While detergents like CHAPS, Tween 20, Triton X-100, and Brij 35 significantly enhanced glucuronidation rates in rat liver microsomes, human liver microsomes remained largely unaffected []. This emphasizes the importance of considering species-specific variations and experimental conditions when investigating drug metabolism.

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